molecular formula C42H49N9O3 B12416336 TTK inhibitor 3

TTK inhibitor 3

Cat. No.: B12416336
M. Wt: 727.9 g/mol
InChI Key: BNSPEWBMGVWZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTK inhibitor 3 is a small-molecule inhibitor targeting the threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (MPS1). TTK is a dual-specific protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. This compound has shown promise in preclinical and clinical studies for its potential to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TTK inhibitor 3 involves several key steps, including the formation of amides and carboxamides, nucleophilic substitution, and preparation of boronic esters. For instance, the amide formation can be achieved by treating a DMF solution of 3-iodo-1H-indazol-5-amine with DIPEA and RCO2H at 0°C, followed by the addition of TBTU . Nucleophilic substitution on 1-fluoro-4-iodobenzene involves the use of NaH and DMF at 0°C, followed by heating at 80-85°C . The preparation of boronic esters typically involves aryliodide or arylbromide, bis(pinacolato)diboron, KOAc, and DMF or DMSO, heated at 85-100°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions for higher yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

TTK inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TTK inhibitor 3 include:

Uniqueness

This compound is unique in its ability to selectively target the ATP-binding pocket of TTK, providing a high degree of specificity and potency. Its combination with chemotherapy and radiotherapy has shown enhanced anticancer effects without increasing adverse reactions .

Properties

Molecular Formula

C42H49N9O3

Molecular Weight

727.9 g/mol

IUPAC Name

2-(2,6-diethylphenyl)-7-[2-[2-methoxy-4-[4-(6-methyl-2,6-diazaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C42H49N9O3/c1-5-27-8-7-9-28(6-2)37(27)51-19-18-49-22-30(20-34(49)40(51)53)36-32-12-15-43-38(32)46-41(45-36)44-33-11-10-31(21-35(33)54-4)48-16-13-29(14-17-48)39(52)50-25-42(26-50)23-47(3)24-42/h7-12,15,20-22,29H,5-6,13-14,16-19,23-26H2,1-4H3,(H2,43,44,45,46)

InChI Key

BNSPEWBMGVWZFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2CCN3C=C(C=C3C2=O)C4=C5C=CNC5=NC(=N4)NC6=C(C=C(C=C6)N7CCC(CC7)C(=O)N8CC9(C8)CN(C9)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.